Dexsotalol
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Overview
Description
Dexsotalol is a sulfonamide compound known for its beta-adrenoreceptor blocking and cardiac action potential duration prolongation properties. It is primarily used in the management of ventricular and supraventricular arrhythmias . The compound is a derivative of methanesulfonamide, where the phenyl group is substituted at position 4 by a 1-hydroxy-2-(isopropylamino)ethyl group .
Preparation Methods
Dexsotalol can be synthesized through various synthetic routes. One common method involves the reaction of 4-(2-chloroethyl)phenol with isopropylamine to form 4-(2-isopropylaminoethyl)phenol. This intermediate is then reacted with methanesulfonyl chloride to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Dexsotalol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include sulfoxides, sulfones, and secondary amines.
Scientific Research Applications
Dexsotalol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonamide chemistry and beta-blocker synthesis.
Biology: this compound is used in research on beta-adrenoreceptor function and cardiac electrophysiology.
Medicine: The compound is studied for its antiarrhythmic properties and potential therapeutic applications in treating cardiac arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of antiarrhythmic drugs.
Mechanism of Action
Dexsotalol exerts its effects by blocking beta-1 adrenoceptors in the myocardium and inhibiting rapid potassium channels. This action slows repolarization, lengthens the QT interval, and slows and shortens conduction of action potentials through the atria . The compound’s beta-blocking ability further prolongs action potentials, producing a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart .
Comparison with Similar Compounds
Dexsotalol is similar to other beta-blockers such as propranolol, metoprolol, and atenolol. it is unique in its dual action of beta-adrenoreceptor blocking and cardiac action potential duration prolongation . This dual action makes it particularly effective in managing both ventricular and supraventricular arrhythmias. Similar compounds include:
Propranolol: A non-selective beta-blocker used for treating hypertension and arrhythmias.
Metoprolol: A selective beta-1 blocker used for treating hypertension, angina, and heart failure.
Atenolol: A selective beta-1 blocker used for treating hypertension and angina.
This compound’s unique combination of properties makes it a valuable compound in both research and clinical settings.
Properties
CAS No. |
30236-32-9 |
---|---|
Molecular Formula |
C12H20N2O3S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
N-[4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m1/s1 |
InChI Key |
ZBMZVLHSJCTVON-GFCCVEGCSA-N |
SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Isomeric SMILES |
CC(C)NC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
30236-32-9 | |
Origin of Product |
United States |
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